Cas no 1057393-41-5 ((2-isocyanatoethyl)cyclopropane)

(2-isocyanatoethyl)cyclopropane 化学的及び物理的性質
名前と識別子
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- (2-isocyanatoethyl)cyclopropane
- Cyclopropane, (2-isocyanatoethyl)-
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- MDL: MFCD21256744
- インチ: 1S/C6H9NO/c8-5-7-4-3-6-1-2-6/h6H,1-4H2
- InChIKey: FQKMESZJXXOIOR-UHFFFAOYSA-N
- SMILES: O=C=NCCC1CC1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 3
- 複雑さ: 112
- XLogP3: 2.5
- トポロジー分子極性表面積: 29.4
(2-isocyanatoethyl)cyclopropane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-278013-0.1g |
(2-isocyanatoethyl)cyclopropane |
1057393-41-5 | 0.1g |
$804.0 | 2023-09-09 | ||
Enamine | EN300-278013-1.0g |
(2-isocyanatoethyl)cyclopropane |
1057393-41-5 | 1.0g |
$914.0 | 2023-03-01 | ||
Enamine | EN300-278013-0.5g |
(2-isocyanatoethyl)cyclopropane |
1057393-41-5 | 0.5g |
$877.0 | 2023-09-09 | ||
Enamine | EN300-278013-5g |
(2-isocyanatoethyl)cyclopropane |
1057393-41-5 | 5g |
$2650.0 | 2023-09-09 | ||
Enamine | EN300-278013-10.0g |
(2-isocyanatoethyl)cyclopropane |
1057393-41-5 | 10.0g |
$3929.0 | 2023-03-01 | ||
Enamine | EN300-278013-2.5g |
(2-isocyanatoethyl)cyclopropane |
1057393-41-5 | 2.5g |
$1791.0 | 2023-09-09 | ||
Enamine | EN300-278013-10g |
(2-isocyanatoethyl)cyclopropane |
1057393-41-5 | 10g |
$3929.0 | 2023-09-09 | ||
Enamine | EN300-278013-0.25g |
(2-isocyanatoethyl)cyclopropane |
1057393-41-5 | 0.25g |
$840.0 | 2023-09-09 | ||
Enamine | EN300-278013-0.05g |
(2-isocyanatoethyl)cyclopropane |
1057393-41-5 | 0.05g |
$768.0 | 2023-09-09 | ||
Enamine | EN300-278013-5.0g |
(2-isocyanatoethyl)cyclopropane |
1057393-41-5 | 5.0g |
$2650.0 | 2023-03-01 |
(2-isocyanatoethyl)cyclopropane 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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10. Back matter
(2-isocyanatoethyl)cyclopropaneに関する追加情報
Compound CAS No. 1057393-41-5: (2-isocyanatoethyl)cyclopropane
The compound with CAS No. 1057393-41-5, commonly referred to as (2-isocyanatoethyl)cyclopropane, is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its cyclopropane ring structure, which is known for its high strain energy and reactivity, making it a valuable precursor in various chemical reactions.
Cyclopropane derivatives have been extensively studied due to their unusual chemical properties and potential applications in drug design, polymer synthesis, and catalysis. The presence of an isocyanato group in (2-isocyanatoethyl)cyclopropane adds another layer of functionality, enabling this compound to participate in a wide range of reactions, including nucleophilic additions, cycloadditions, and polymerizations.
Recent advancements in synthetic chemistry have led to novel methods for the preparation of (2-isocyanatoethyl)cyclopropane. Researchers have explored the use of transition metal catalysts to enhance the efficiency and selectivity of its synthesis. For instance, studies have demonstrated that palladium-catalyzed coupling reactions can effectively produce this compound with high yields and purity.
The application of (2-isocyanatoethyl)cyclopropane in materials science is particularly promising. Its ability to undergo ring-opening reactions under mild conditions makes it an ideal building block for constructing complex molecular architectures. For example, it has been used as a monomer in the synthesis of advanced polymers with tailored mechanical and thermal properties.
In the realm of biochemistry, (2-isocyanatoethyl)cyclopropane has shown potential as a bioactive molecule. Recent studies have investigated its interactions with biological systems, revealing its ability to modulate enzyme activity and cellular signaling pathways. These findings suggest that this compound could serve as a lead compound for the development of new therapeutic agents.
The unique electronic properties of (2-isocyanatoethyl)cyclopropane also make it a valuable tool in catalysis research. Its strained cyclopropane ring can act as a Lewis acid site, facilitating the activation of various substrates in catalytic processes. This has led to its use in asymmetric catalysis and enantioselective synthesis.
Moreover, the environmental impact of (2-isocyanatoethyl)cyclopropane has been a topic of interest among researchers. Studies have been conducted to assess its biodegradability and toxicity profiles, with encouraging results indicating that it can be safely integrated into sustainable chemical processes.
In conclusion, (2-isocyanatoethyl)cyclopropane (CAS No. 1057393-41-5) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool for advancing research in chemistry, materials science, and biochemistry.
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